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Compound of Interest

Compound Name:
2,2-Dimethyltetrahydro-4h-

thiopyran-4-one

CAS No.: 2323-13-9

Cat. No.: B3050043

Get Quote

At its core, CAS 2323-13-9 is a saturated thiopyranone. The gem-dimethyl group at the C2

position introduces significant steric encumbrance, which dictates the regioselectivity of

enolization and shields one face of the molecule during nucleophilic attack.

Table 1: Core Physicochemical Parameters

Parameter Value

CAS Registry Number 2323-13-9

IUPAC Name 2,2-Dimethyltetrahydro-4H-thiopyran-4-one

Molecular Formula C₇H₁₂OS

Molecular Weight 144.24 g/mol

InChI Key QAABZONQGGPNCG-UHFFFAOYSA-N

Typical Purity ≥95% – 97%

Downstream Metabolite CAS 90271-21-9 (1,1-dioxide derivative)
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Mechanistic Reactivity Profile
The synthetic utility of this scaffold is driven by two orthogonal reactive sites, allowing for

chemoselective modifications without the need for excessive protecting group chemistry.

A. C4-Carbonyl Electrophilicity & Enolization
The ketone functionality serves as the primary focal point for nucleophilic addition and

condensation reactions[1]. Because the C2 position is blocked by the gem-dimethyl group,

enolization is strictly regioselective toward the C5 position. This predictable thermodynamic

behavior makes the scaffold ideal for aldol condensations, imine formations, and enamine-

mediated transformations[1].

B. Thioether Redox Chemistry
The sulfur heteroatom can be selectively oxidized. Careful stoichiometric control allows the

isolation of the sulfoxide (S-oxide) using one equivalent of an oxidant (e.g., H₂O₂ or mCPBA)

[2]. Pushing the oxidation further yields the sulfone (1,1-dioxide, CAS 90271-21-9). This redox

flexibility is not just synthetically useful; it is the fundamental mechanism behind its primary

medicinal application.

Therapeutic Applications & Pharmacological Design
Anti-Kinetoplastidal Prodrugs (Neglected Tropical
Diseases)
The most elegant application of CAS 2323-13-9 lies in antiparasitic research targeting Human

African Trypanosomiasis, Chagas disease, and Leishmaniasis[2].

Diarylideneacetones (DAAs) are highly potent antiparasitic agents, but their α,β-unsaturated

ketone structure acts as a promiscuous Michael acceptor, causing severe cytotoxicity in

mammalian cells by reacting with host thiols (like glutathione). To solve this, researchers utilize

2,6-diaryl-substituted tetrahydro-thiopyran-4-ones as prodrugs[2].

By embedding the DAA pharmacophore within the saturated thiopyran ring, the reactive sites

are temporarily masked. Once inside the parasite, the prodrug is metabolized into an S-oxide

derivative. Kinetoplastid parasites possess a unique, trypanothione-based redox system
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(absent in mammals). This specific microenvironment triggers an elimination cascade in the S-

oxide metabolite, unmasking the active DAA, which subsequently generates a lethal burst of

Reactive Oxygen Species (ROS)[2].
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Fig 1: Trypanothione-dependent prodrug activation pathway for anti-kinetoplastidal therapies.

Kinase Inhibition (IKK2 Targeting)
Beyond parasitology, this scaffold is utilized in the synthesis of indole carboxamides, which act

as inhibitors of IKK2 (IKKβ)[3]. IKK2 is a critical kinase in the NF-κB signal transduction

pathway; its inhibition prevents the degradation of IκB, thereby halting the nuclear migration of
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NF-κB and suppressing inflammatory responses in disorders like rheumatoid arthritis and

COPD[3]. The thiopyran ring provides the necessary steric bulk to occupy the kinase's ATP-

binding pocket.

Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-

validating systems, emphasizing the causality behind each procedural step.

Protocol A: Regioselective Silyl Enol Ether Formation
(IKK2 Intermediate Synthesis)
This workflow details the activation of the C4-ketone for downstream coupling, adapted from

validated patent literature[3].

Causality: The gem-dimethyl group at C2 creates steric hindrance. Standard silylating agents

(like TMSCl) often fail or require harsh heating. We utilize Trimethylsilyl

trifluoromethanesulfonate (TMSOTf), a highly reactive electrophile, to force the enolization at

the less hindered C5 position at low temperatures, preventing thermodynamic degradation.

Step-by-Step:

Preparation: In a flame-dried Schlenk flask equipped with an argon inlet, dissolve 2,2-
Dimethyltetrahydro-4H-thiopyran-4-one (0.675 g, 4.68 mmol) in strictly anhydrous

Dichloromethane (DCM, 15 mL)[3]. Note: Argon is mandatory to prevent hydrolysis of the

moisture-sensitive TMSOTf.

Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

Activation: Add TMSOTf (1.692 mL, 9.36 mmol, 2.0 equiv) dropwise via an addition funnel

over 10 minutes[3]. The dropwise addition controls the exothermic nature of the silylation.

Base Addition: Introduce an amine base (e.g., Triethylamine, 2.5 equiv) slowly to

sequester the generated triflic acid, driving the equilibrium toward the enol ether.

Self-Validation Check: Extract a 0.1 mL aliquot, quench in cold NaHCO₃, and analyze via

¹H-NMR. The successful formation of the enol ether is confirmed by the disappearance of
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the C5 α-protons and the emergence of a distinct vinylic proton signal (~4.8 - 5.2 ppm).

Protocol B: Chemoselective Oxidation to Sulfoxide
Causality: Over-oxidation to the sulfone is a common failure point. By restricting the oxidant

to exactly 1.05 equivalents and maintaining cryogenic temperatures, we kinetically trap the

intermediate sulfoxide.

Step-by-Step:

Preparation: Dissolve the thiopyranone (1.0 mmol) in a 1:1 mixture of DCM and Methanol

(10 mL).

Oxidation: Cool to -78 °C. Add a solution of mCPBA (meta-Chloroperoxybenzoic acid, 1.05

mmol) in DCM dropwise over 30 minutes.

Quenching: After 2 hours, quench the reaction while still cold using saturated aqueous

sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted

peroxide, preventing runaway oxidation during the warm-up phase.

Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The sulfoxide will appear as a

significantly more polar (lower Rf) spot compared to the starting material. If a third, even

lower Rf spot appears, it indicates over-oxidation to the sulfone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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